3-(1-(Cyclobutanecarbonyl)piperidin-4-yl)imidazolidine-2,4-dione
Description
3-(1-(Cyclobutanecarbonyl)piperidin-4-yl)imidazolidine-2,4-dione is a synthetic compound featuring a piperidine ring fused with an imidazolidine-2,4-dione core, substituted at the piperidin-4-yl position with a cyclobutanecarbonyl group.
Properties
IUPAC Name |
3-[1-(cyclobutanecarbonyl)piperidin-4-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c17-11-8-14-13(19)16(11)10-4-6-15(7-5-10)12(18)9-2-1-3-9/h9-10H,1-8H2,(H,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEHWRKFHZPQMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(CC2)N3C(=O)CNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Cyclobutanecarbonyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclobutanecarbonyl chloride with piperidin-4-amine to form the intermediate 1-(Cyclobutanecarbonyl)piperidin-4-ylamine. This intermediate is then reacted with imidazolidine-2,4-dione under suitable conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(1-(Cyclobutanecarbonyl)piperidin-4-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazolidine ring, especially at the carbonyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted imidazolidine derivatives with various functional groups.
Scientific Research Applications
3-(1-(Cyclobutanecarbonyl)piperidin-4-yl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-(Cyclobutanecarbonyl)piperidin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Structural and Molecular Comparison
Table 1: Structural and Molecular Properties of 3-(1-(Cyclobutanecarbonyl)piperidin-4-yl)imidazolidine-2,4-dione and Analogs
*Estimated based on structural analogs.
Substituent Effects on Properties
Biological Activity
The compound 3-(1-(Cyclobutanecarbonyl)piperidin-4-yl)imidazolidine-2,4-dione , also known by its CAS number 2034490-38-3 , has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Molecular Structure
The molecular formula of this compound is with a molecular weight of 265.31 g/mol . The structure features an imidazolidine core, which is significant for its biological interactions.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 265.31 g/mol |
| CAS Number | 2034490-38-3 |
| Solubility | Not specified |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures often exhibit:
- Antitumor Activity : Potential inhibition of cancer cell proliferation.
- Antibacterial Effects : Activity against various bacterial strains.
- Antifungal Properties : Efficacy in inhibiting fungal growth.
Case Studies and Research Findings
- Antitumor Activity :
- Antibacterial and Antifungal Activities :
-
Mechanistic Insights :
- Preliminary mechanistic studies suggest that the compound may exert its effects through the modulation of specific signaling pathways involved in cell proliferation and apoptosis. Further research is needed to elucidate these mechanisms fully.
Comparative Analysis with Related Compounds
To understand the unique biological profile of this compound, it is useful to compare it with related compounds.
| Compound Name | Antitumor Activity | Antibacterial Activity | Antifungal Activity |
|---|---|---|---|
| This compound | High | Moderate | Moderate |
| Similar Imidazolidine Derivative A | Moderate | High | Low |
| Piperidine Derivative B | Low | High | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
